molecular formula C17H14N2O3S B5728196 3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5728196
M. Wt: 326.4 g/mol
InChI Key: JHXRIHIKTHUWAD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The reaction between 3-aminobenzoic acid and 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the intermediate amide.

    Thioamide Formation: The intermediate amide is then reacted with thiourea under acidic conditions to form the thioamide group.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and quinones.

    Reduction: Amines and alcohols.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(2E)-3-(4-Isopropylphenyl)-2-propenoyl]carbamothioyl}amino)benzoic acid
  • 2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

Uniqueness

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is unique due to its specific structural features, such as the presence of both amide and thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(10-9-12-5-2-1-3-6-12)19-17(23)18-14-8-4-7-13(11-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXRIHIKTHUWAD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.